molecular formula C9H7F3N4 B1427534 1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine CAS No. 1249919-40-1

1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

Cat. No.: B1427534
CAS No.: 1249919-40-1
M. Wt: 228.17 g/mol
InChI Key: NJSHCZKFLAPAOW-UHFFFAOYSA-N
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Description

The compound “1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine” is a heterocyclic compound. It contains a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an amine group and at the 3-position with a 3-(trifluoromethyl)pyridin-2-yl group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an amine group and at the 3-position with a 3-(trifluoromethyl)pyridin-2-yl group .

Scientific Research Applications

Coordination Chemistry and Properties

The chemistry and properties of compounds containing pyridine and pyrazole units, such as "1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine," are intriguing for their potential in coordination chemistry. These compounds exhibit a variety of properties, including magnetic and electrochemical activities, which are essential for the development of new materials and catalysts. The ability to form complex compounds with metals can lead to materials with novel properties for technological applications (Boča, Jameson, & Linert, 2011).

Environmental Applications

The structural motif of "this compound" is found to be effective in the design of amine-functionalized sorbents for environmental applications. Specifically, its application in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water demonstrates the compound's potential in addressing environmental pollution. The effectiveness of such amine-containing sorbents highlights the importance of functional groups in environmental remediation technologies (Ateia et al., 2019).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the trifluoromethylpyrazole core, closely related to "this compound," has been explored for its anti-inflammatory and antibacterial properties. The structural variation, especially at the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of the compounds, making it a valuable scaffold in the development of new therapeutic agents (Kaur, Kumar, & Gupta, 2015).

Catalysis

The compound's structural framework is beneficial in catalysis, particularly in reactions involving the formation of C-N bonds. Its potential in facilitating cross-coupling reactions underscores its value in organic synthesis, offering pathways to create a wide range of organic compounds efficiently (Kantam et al., 2013).

Future Directions

The future research directions for “1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of biological activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-2-1-4-14-8(6)16-5-3-7(13)15-16/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSHCZKFLAPAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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